molecular formula C9H15ClN2O3 B6263228 methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride CAS No. 2649058-82-0

methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride

Cat. No.: B6263228
CAS No.: 2649058-82-0
M. Wt: 234.7
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Description

Methyl 1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C9H14N2O3·HCl It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves multiple steps. One common method starts with the reaction of 1,6-heptanediol with a suitable nitrogen source to form the spirocyclic intermediate. This intermediate is then subjected to esterification and hydrochloride salt formation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
  • 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
  • 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride

Uniqueness

Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

2649058-82-0

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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